molecular formula C10H9NOS B14175576 2-Pyrrolidinone, 1-phenyl-5-thioxo- CAS No. 4166-09-0

2-Pyrrolidinone, 1-phenyl-5-thioxo-

Cat. No.: B14175576
CAS No.: 4166-09-0
M. Wt: 191.25 g/mol
InChI Key: DFXVYVUGCDPBGD-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-phenyl-5-thioxo- is a heterocyclic compound that contains a five-membered lactam ring with a phenyl group and a thioxo group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-phenyl-5-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylacetic acid with thiourea, followed by cyclization to form the desired pyrrolidinone derivative. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 1-phenyl-5-thioxo- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-phenyl-5-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the lactam ring can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Pyrrolidinone, 1-phenyl-5-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-phenyl-5-thioxo- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The thioxo group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A similar compound with a lactam ring but without the phenyl and thioxo groups.

    1-Phenyl-2-pyrrolidinone: Lacks the thioxo group but has a similar structure.

    2-Thioxopyrrolidine: Contains the thioxo group but lacks the phenyl group.

Uniqueness

2-Pyrrolidinone, 1-phenyl-5-thioxo- is unique due to the presence of both the phenyl and thioxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Properties

CAS No.

4166-09-0

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-phenyl-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C10H9NOS/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

DFXVYVUGCDPBGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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